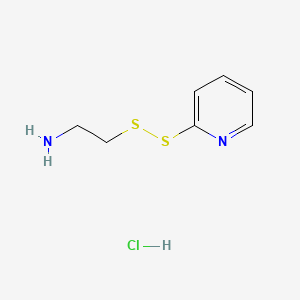

2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride

Vue d'ensemble

Description

“2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C7H11ClN2S2 . It is also known by several other names such as “2-(2-Pyridyldithio)ethylamine Hydrochloride”, “(S)-2-Pyridylthio cysteamine hydrochloride”, and “S-2-Pyridylthio Cysteamine Hydrochloride” among others .

Molecular Structure Analysis

The molecular structure of “2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride” can be represented by the InChI string: InChI=1S/C7H10N2S2.ClH/c8-4-6-10-11-7-3-1-2-5-9-7;/h1-3,5H,4,6,8H2;1H . The Canonical SMILES representation is C1=CC=NC(=C1)SSCCN.Cl .

Physical And Chemical Properties Analysis

The molecular weight of “2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride” is 222.8 g/mol . It has a computed XLogP3-AA value of 0.8, indicating its relative hydrophobicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . Its topological polar surface area is 89.5 Ų . The compound has a rotatable bond count of 4 .

Applications De Recherche Scientifique

Synthesis of Novel Heterocyclic Compounds

This compound can be used in the synthesis of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .

Anti-Fibrosis Activity

The synthesized 2-(pyridin-2-yl) pyrimidine derivatives have shown promising anti-fibrotic activities . Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Inhibition of Collagen Expression

Compounds synthesized from 2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride effectively inhibited the expression of collagen . This property makes them potential candidates for the development of novel anti-fibrotic drugs .

Reduction of Hydroxyproline Content

These compounds also reduced the content of hydroxyproline in cell culture medium in vitro . This indicates their potential in managing conditions associated with excessive hydroxyproline, such as fibrotic diseases .

Gene Delivery Vector

2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride can be used in the synthesis of bioreducible gene delivery vectors . These vectors are capable of self-scavenging the intracellular generated reactive oxygen species (ROS), exhibiting high gene transfection .

6. Preparation of Polythioether Dendron-Branched PEI Conjugate Nanomicelles This compound is used in the preparation of polythioether dendron-branched polyethylenimine (PEI) conjugate nanomicelles . These nanomicelles are prepared via film dispersion method .

Propriétés

IUPAC Name |

2-(pyridin-2-yldisulfanyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S2.ClH/c8-4-6-10-11-7-3-1-2-5-9-7;/h1-3,5H,4,6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKLFMRSNLFPRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)

![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)